Ethyl 2-((2-chlorophenyl)amino)-2-oxoacetate
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃):
- Aromatic protons : δ 7.62–7.34 (m, 4H, 2-chlorophenyl), split into doublets due to J = 8.3 Hz coupling.
- Ethyl ester : δ 4.41 (q, J = 6.85 Hz, 2H) and δ 1.42 (t, J = 6.85 Hz, 3H).
- Amino proton : δ ~9.42 (br. s., 1H), broadened by exchange with trace moisture.
¹³C NMR (CDCl₃):
- Ester carbonyl : δ 160.8 (C=O).
- Oxoacetate carbonyl : δ 153.9 (C=O).
- Aromatic carbons : δ 134.9–129.3 (C–Cl adjacent carbons deshielded).
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Ester CH₂ | 4.41 (q) | 63.9 |
| Ethyl CH₃ | 1.42 (t) | 14.0 |
| Amide NH | ~9.42 (br. s.) | 156.6 |
Infrared (IR) Spectroscopy
Key absorption bands:
Mass Spectrometry (MS)
ESI+ MS :
- Molecular ion : m/z 228.64 [M+H]⁺ (calculated for C₁₀H₁₀ClNO₃).
- Fragmentation : Loss of ethyl group (m/z 200.58) or cleavage of the amino-oxoacetate bond (m/z 142.02).
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) studies on related chlorinated oxoacetates reveal:
- Electron density distribution : Chlorine’s inductive effect pulls electron density away from the aromatic ring, enhancing the electrophilicity of the oxoacetate carbonyl.
- HOMO-LUMO gaps : Lower energy gap compared to unsubstituted analogs, indicating increased reactivity toward nucleophilic attack.
- Molecular orbitals : π-conjugation between the amino group and oxoacetate stabilizes the amide resonance structure, reducing bond rotation.
| Parameter | Value | Effect |
|---|---|---|
| HOMO energy | ~-7.5 eV | Higher reactivity toward electrophiles |
| LUMO energy | ~-1.2 eV | Enhanced nucleophilic susceptibility |
| Dipole moment | ~3.8 D | Polarization due to C–Cl and ester groups |
Properties
IUPAC Name |
ethyl 2-(2-chloroanilino)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-2-15-10(14)9(13)12-8-6-4-3-5-7(8)11/h3-6H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGZLKKYWUTVAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-((2-chlorophenyl)amino)-2-oxoacetate can be synthesized through a multi-step reaction process. One common method involves the reaction of ethyl oxalyl chloride with 2-chloroaniline in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield. The resulting intermediate is then treated with ethanol to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-chlorophenyl)amino)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Ethyl 2-((2-chlorophenyl)amino)-2-oxoacetate serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its diverse functional groups allow for multiple chemical reactions such as:
- Oxidation : Produces carboxylic acids or oxidized derivatives.
- Reduction : Converts oxo groups to hydroxyl groups.
- Substitution Reactions : The chlorophenyl group can undergo nucleophilic substitutions leading to various derivatives.
Biology
Research indicates that this compound exhibits significant biological activities, making it a candidate for drug discovery. Key areas of exploration include:
- Antimicrobial Activity : Studies have shown varying degrees of antibacterial activity against Gram-positive bacteria.
- Anticancer Properties : Derivatives of this compound have demonstrated potential anticancer effects, suggesting its utility in developing new therapeutic agents.
Medicine
Ongoing research focuses on the pharmacological potential of this compound:
- Mechanism of Action : It may act through enzyme inhibition or receptor modulation.
- Therapeutic Applications : Investigated for its potential in treating conditions like diabetes due to its effects on glycemic control and insulin sensitivity.
Case Studies and Research Findings
- Antiviral Activity : A study explored the antiviral properties of compounds similar to this compound, revealing that modifications in the phenyl ring could enhance potency against viral infections .
- Biological Pathways Interaction : Investigations into its interaction with specific enzymes have shown promise in understanding its pharmacological effects, which could guide further development into therapeutic agents .
- Synthetic Versatility : The compound's ability to undergo various chemical transformations makes it valuable in synthetic chemistry, allowing for the creation of diverse derivatives with tailored properties .
Mechanism of Action
The mechanism of action of ethyl 2-((2-chlorophenyl)amino)-2-oxoacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include the inhibition of enzyme activity through binding to the active site or the modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((2-bromophenyl)amino)-2-oxoacetate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 2-((2-methylphenyl)amino)-2-oxoacetate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Ethyl 2-((2-chlorophenyl)amino)-2-oxoacetate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. The chlorine atom can participate in various substitution reactions, making the compound versatile for different synthetic applications.
Biological Activity
Ethyl 2-((2-chlorophenyl)amino)-2-oxoacetate is a synthetic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C10H10ClNO3 and a molecular weight of 227.64 g/mol. The structure features a chlorinated phenyl group attached to an amino group, which is further connected to an oxoacetate moiety. The presence of the chlorine atom significantly influences its reactivity and potential applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, modulating their activity and affecting biochemical pathways.
- Receptor Modulation : It may interact with receptors, influencing cellular signaling pathways.
The isothiazolidine moiety, although not present in this specific compound, has been noted in similar compounds for its role in binding affinity and specificity.
Biological Activities
Research indicates that this compound exhibits several potential biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit varying degrees of antimicrobial properties, making it a candidate for further investigation in infection control.
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Derivatives have been evaluated for their ability to inhibit cancer cell proliferation, indicating its potential as a lead compound for developing new therapeutic agents .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Studies : A study evaluated the anticancer activity of various derivatives of this compound against different cancer cell lines. Results indicated that certain modifications to the structure enhanced cytotoxicity, suggesting a structure-activity relationship (SAR) that could guide future drug design.
- Antimicrobial Evaluations : Research conducted on the antimicrobial properties revealed that some derivatives demonstrated significant inhibitory effects against bacterial strains. This suggests the potential for developing new antibiotics based on this compound's structure.
- Mechanistic Insights : Investigations into the mechanism of action have shown that this compound may act as an enzyme inhibitor, affecting key metabolic pathways such as glycolysis. This was evidenced by studies demonstrating altered lactate production in treated cells.
Q & A
Basic: What are the common synthetic routes for Ethyl 2-((2-chlorophenyl)amino)-2-oxoacetate, and what key reaction parameters influence yield?
Answer:
The synthesis typically involves a multi-step pathway starting with the condensation of 2-chloroaniline with ethyl oxalyl chloride. A critical step is the formation of the amide bond, which requires controlled conditions. For example:
- Step 1 : Reaction of 2-chloroaniline with ethyl oxalyl chloride in dichloromethane (DCM) at 0–5°C to form the intermediate α-ketoamide .
- Step 2 : Neutralization with triethylamine (Et₃N) to stabilize the reactive intermediate .
Key Parameters : - Temperature : Lower temperatures (0–5°C) minimize side reactions like hydrolysis .
- Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency .
- Catalyst : Et₃N (40 mol%) improves nucleophilic attack on the electrophilic carbonyl group .
Yields typically range from 60–75%, with purity confirmed via HPLC .
Advanced: How can conflicting reports on optimal reaction conditions for synthesizing this compound be reconciled?
Answer:
Discrepancies in reported conditions (e.g., solvent, temperature) often arise from differences in starting material purity or reaction scaling. For instance:
- Contradiction : Some studies use hexane/ethyl acetate mixtures for purification , while others prefer DCM .
- Resolution : Hexane/ethyl acetate mixtures are optimal for small-scale purification due to better resolution, whereas DCM is suited for industrial-scale reactions .
Methodological Analysis : - Design of Experiments (DoE) can systematically evaluate variables like pH and solvent polarity .
- Byproduct Identification : LC-MS analysis of crude mixtures helps tailor conditions (e.g., adjusting Et₃N stoichiometry to suppress imine formation) .
Basic: What spectroscopic techniques are employed to characterize this compound?
Answer:
- ¹H/¹³C NMR : Confirms the presence of the ethyl ester (δ ~4.3 ppm for CH₂CH₃), 2-chlorophenyl protons (δ ~7.2–7.8 ppm), and the α-ketoamide carbonyl (δ ~165–170 ppm) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 256.05 (calculated for C₁₀H₁₀ClNO₃) confirms molecular weight .
Advanced: What strategies mitigate byproduct formation during the synthesis of this compound?
Answer:
Common byproducts include hydrolyzed derivatives (e.g., 2-((2-chlorophenyl)amino)-2-oxoacetic acid) and dimerized species. Mitigation strategies:
- Purification : Column chromatography (silica gel, hexane:ethyl acetate = 3:1) removes polar impurities .
- Catalytic Optimization : Lewis acids (e.g., ZnCl₂) suppress hydrolysis by stabilizing the α-keto intermediate .
- Reaction Monitoring : In-situ FTIR tracks carbonyl group consumption to terminate reactions at >90% conversion .
Basic: What are the typical purification methods post-synthesis?
Answer:
- Recrystallization : Ethanol/water mixtures (1:2 v/v) yield high-purity crystals (mp 128–130°C) .
- Chromatography : Gradient elution (hexane → ethyl acetate) on silica gel separates non-polar impurities .
- Distillation : Vacuum distillation (50–60°C, 0.1 mmHg) isolates the ester if solvent traces persist .
Advanced: How does the electronic nature of the 2-chlorophenyl group influence the compound’s reactivity?
Answer:
The electron-withdrawing chlorine atom at the ortho position:
- Enhances Electrophilicity : Activates the α-keto carbonyl for nucleophilic attacks (e.g., Grignard additions) .
- Steric Effects : Hinders rotation around the C-N bond, stabilizing specific conformers (confirmed via X-ray crystallography) .
Comparative Data : Pyridine analogs (e.g., 5-chloropyridin-2-yl derivatives) show reduced electrophilicity due to delocalized electron density .
Basic: What are the common chemical transformations of this compound?
Answer:
- Oxidation : KMnO₄ in acidic conditions converts the α-keto group to a carboxylic acid .
- Reduction : NaBH₄ yields the corresponding alcohol (2-((2-chlorophenyl)amino)-2-hydroxyacetate) .
- Nucleophilic Substitution : Amines replace the chloride on the phenyl ring under basic conditions (e.g., K₂CO₃/DMF) .
Advanced: What computational methods predict the biological activity of this compound?
Answer:
- Molecular Docking : AutoDock Vina simulations reveal affinity for kinase ATP-binding pockets (binding energy ≤ −8.5 kcal/mol) .
- QSAR Models : Electron-withdrawing substituents (e.g., Cl) correlate with antibacterial activity (R² = 0.89) .
- MD Simulations : Stability in aqueous environments (RMSD ≤ 1.5 Å over 50 ns) suggests bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
